![molecular formula C8H12BrN3 B13161614 4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)
4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole is a synthetic organic compound that features a cyclopropyl group, a bromomethyl group, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethyl bromide intermediate. This can be achieved by reacting cyclopropylmethanol with hydrobromic acid in the presence of a catalyst. The resulting cyclopropylmethyl bromide is then reacted with sodium azide to form the corresponding azide compound. Finally, the azide undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products can include reduced triazole derivatives or modified cyclopropyl groups.
科学的研究の応用
4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery and other applications.
作用機序
The mechanism of action of 4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-methyl-1H-1,2,3-triazole: Lacks the cyclopropyl and bromomethyl groups, resulting in different reactivity and applications.
1-methyl-1H-1,2,3-triazole: Similar core structure but without the cyclopropyl and bromomethyl groups.
Cyclopropylmethyl bromide: Contains the cyclopropyl and bromomethyl groups but lacks the triazole ring.
Uniqueness
4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole is unique due to the combination of the cyclopropyl group, bromomethyl group, and triazole ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C8H12BrN3 |
|---|---|
分子量 |
230.11 g/mol |
IUPAC名 |
4-[[1-(bromomethyl)cyclopropyl]methyl]-1-methyltriazole |
InChI |
InChI=1S/C8H12BrN3/c1-12-5-7(10-11-12)4-8(6-9)2-3-8/h5H,2-4,6H2,1H3 |
InChIキー |
LPZXQFYCFSYTRW-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)CC2(CC2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


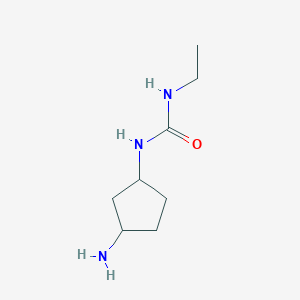
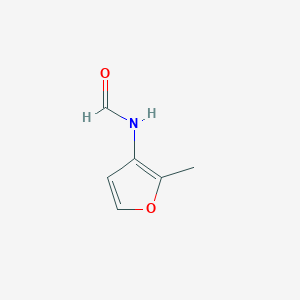
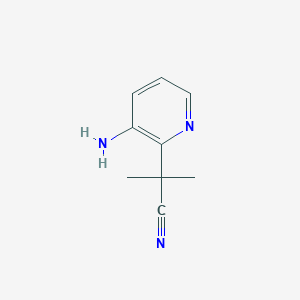

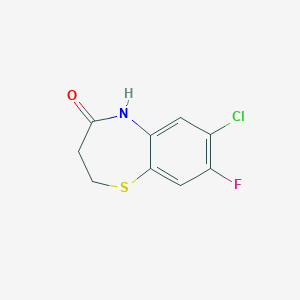
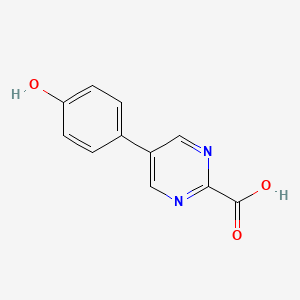
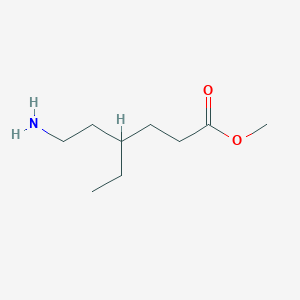
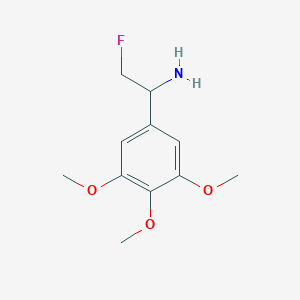
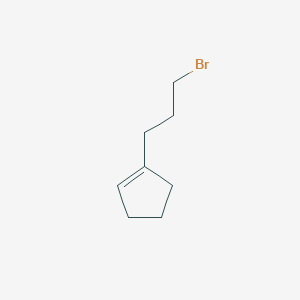
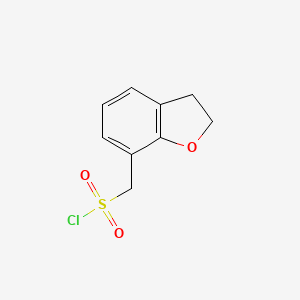

![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)

